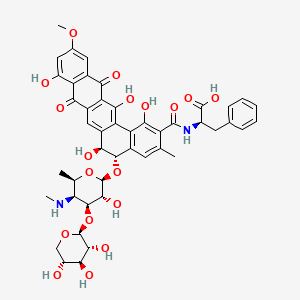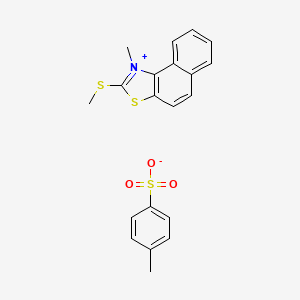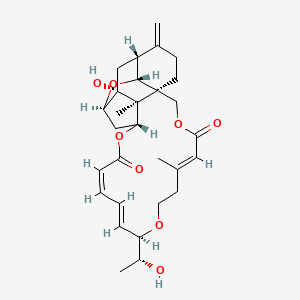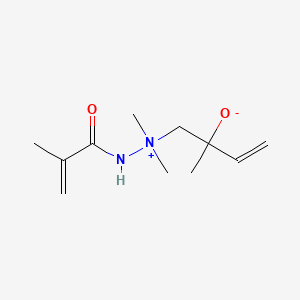![molecular formula C17H36O4 B15192067 Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- CAS No. 88299-47-2](/img/structure/B15192067.png)
Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeceth-3 is a surfactant and emulsifier commonly used in cosmetic products. It is a polyethylene glycol ether of undecyl alcohol, which means it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This dual compatibility allows it to mix water and oil, making it an essential ingredient in many personal care products .
Méthodes De Préparation
Undeceth-3 is synthesized through the ethoxylation of undecyl alcohol. This process involves the reaction of undecyl alcohol with ethylene oxide under controlled conditions. The number “3” in Undeceth-3 indicates the average number of ethylene oxide units added to the undecyl alcohol molecule. Industrial production typically involves the use of catalysts to control the reaction rate and ensure the desired degree of ethoxylation .
Analyse Des Réactions Chimiques
Undeceth-3 primarily undergoes reactions typical of ethoxylated compounds. These include:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions where the ethoxylate chain can be modified or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Undeceth-3 has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and improve reaction efficiency.
Biology: Employed in biological assays and experiments where emulsification of hydrophobic substances is required.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in cosmetics, detergents, and cleaning agents due to its excellent emulsifying and surfactant properties
Mécanisme D'action
The mechanism of action of Undeceth-3 is based on its ability to reduce surface tension between different phases, such as oil and water. This is achieved through its amphiphilic structure, where the hydrophilic polyethylene glycol chain interacts with water, and the lipophilic undecyl chain interacts with oils. This interaction stabilizes emulsions and ensures the even distribution of ingredients in formulations .
Comparaison Avec Des Composés Similaires
Undeceth-3 is part of a family of ethoxylated alcohols, which includes compounds like Deceth-3, Octeth-3, and Laureth-3. These compounds share similar properties but differ in the length of their alkyl chains. For example:
Deceth-3: Has a decyl (10-carbon) chain.
Octeth-3: Has an octyl (8-carbon) chain.
Laureth-3: Has a lauryl (12-carbon) chain. Undeceth-3 is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in certain formulations
Propriétés
Numéro CAS |
88299-47-2 |
|---|---|
Formule moléculaire |
C17H36O4 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-[2-(2-undecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h18H,2-17H2,1H3 |
Clé InChI |
ASULYNFXTCGEAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


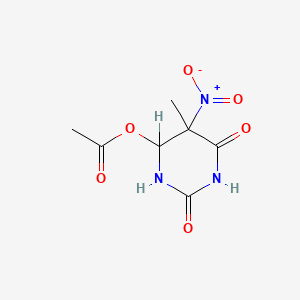
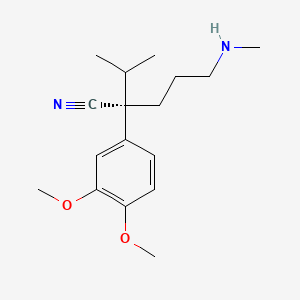
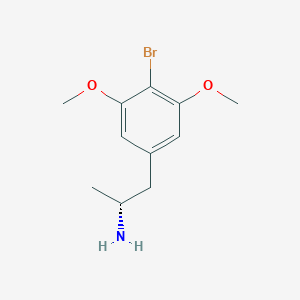
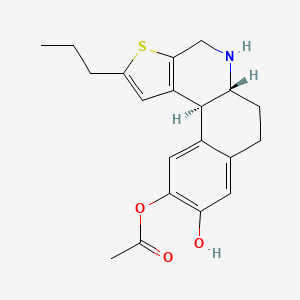
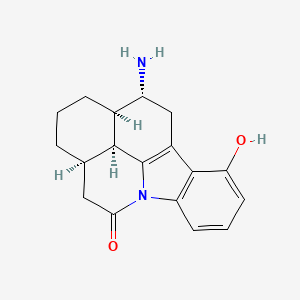
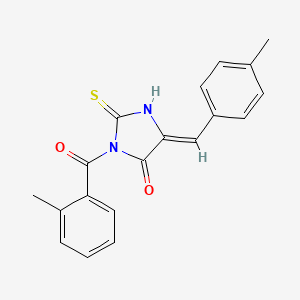
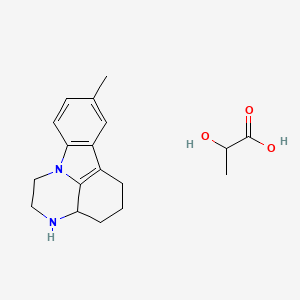
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
